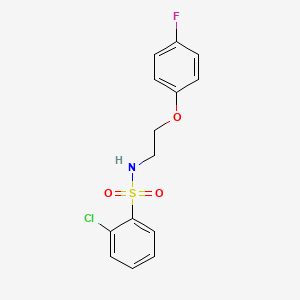

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide” is a chemical compound with the CAS Number: 1226121-35-2 . It has a molecular weight of 231.65 . The compound is typically stored at room temperature and is available in powder form .

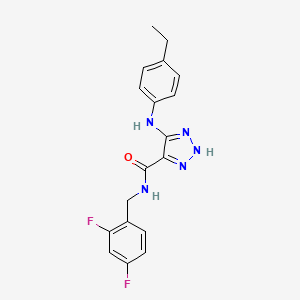

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.科学的研究の応用

Anticancer Activity

2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide: derivatives have been studied for their potential as anticancer agents. These compounds have shown significant inhibitory effects against various cancer cell lines, including breast cancer cells . The mechanism of action often involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. By selectively targeting CA IX, these derivatives can disrupt tumor cell metabolism and proliferation .

Antimicrobial Properties

In addition to their anticancer potential, some derivatives of this compound have demonstrated antimicrobial properties. The inhibition of carbonic anhydrases in bacteria by these sulfonamide derivatives can interfere with bacterial growth, offering a new avenue for the development of antimicrobial agents .

Apoptosis Induction

Certain derivatives have been found to induce apoptosis in cancer cells, particularly in the MDA-MB-231 breast cancer cell line. This process involves increasing the annexin V-FITC percent, which is indicative of programmed cell death . This property is crucial for eliminating cancer cells and preventing the spread of tumors.

Cellular Uptake Studies

The cellular uptake of these compounds has been investigated using high-performance liquid chromatography (HPLC) methods. Understanding how these derivatives are absorbed by cancer cells can provide insights into their efficacy and potential side effects .

Synthesis and Molecular Structure Analysis

The synthesis of novel derivatives of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide has been a subject of research, with studies detailing the molecular structure and the reaction processes involved in creating these compounds . This research is fundamental to the development of new drugs with improved efficacy and reduced toxicity.

Metabolic Stability and Pharmacokinetics

The metabolic stability of these derivatives has been assessed in human liver microsomes, providing data on their half-life and potential metabolites. This information is essential for understanding the pharmacokinetics of these compounds and their suitability for long-term therapeutic use .

作用機序

Target of Action

The primary target of 2-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . The inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the action of the benzenesulfonamide group, which is a part of the compound’s structure . The inhibition of CA IX leads to a decrease in tumor cell proliferation .

Biochemical Pathways

The compound affects the pathway involving the enzyme CA IX . The inhibition of CA IX leads to a decrease in the rate of anaerobic glycolysis in tumor cells . This results in a significant modification in pH, which can lead to the death of the tumor cells .

Result of Action

The result of the compound’s action is a decrease in tumor cell proliferation . By inhibiting the activity of CA IX, the compound disrupts the tumor cells’ metabolism, leading to their death .

特性

IUPAC Name |

2-chloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO3S/c15-13-3-1-2-4-14(13)21(18,19)17-9-10-20-12-7-5-11(16)6-8-12/h1-8,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICRZVFWNJHMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate](/img/structure/B2772531.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2772533.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2772534.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2772535.png)

![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2772538.png)

![2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2772541.png)

![1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2772544.png)

![2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride](/img/structure/B2772545.png)

![4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2772552.png)

![{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2772553.png)